![molecular formula C22H22N4OS B2884796 3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894048-36-3](/img/structure/B2884796.png)

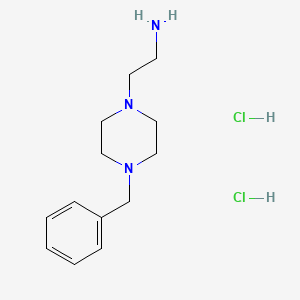

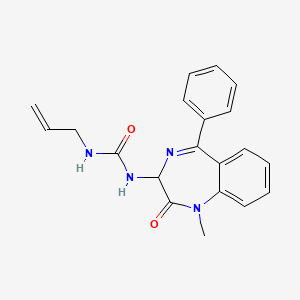

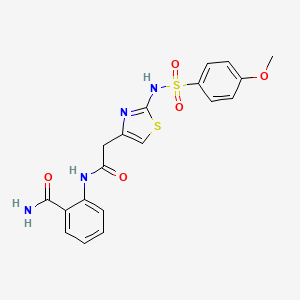

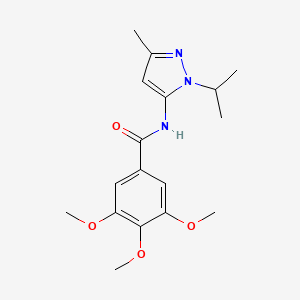

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide group, a thiazole ring, and a 1,2,4-triazole ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, general strategies for the synthesis of 1,2,4-triazole-containing scaffolds often involve the use of 3-amino-1,2,4-triazole . These methods provide access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings (thiazole and 1,2,4-triazole) and a benzamide group. These groups are known to participate in various types of intermolecular interactions, including hydrogen bonding and dipole-dipole interactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the benzamide group. For instance, the 1,2,4-triazole ring can participate in various chemical reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of multiple nitrogen atoms in the 1,2,4-triazole ring could enhance its ability to form hydrogen bonds, potentially affecting its solubility and stability .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Mechanistic Studies

Compounds with thiazole, triazole, and benzamide functionalities often serve as key intermediates in the synthesis of complex molecules. For example, Ledenyova et al. (2018) described the ANRORC mechanism involving thiazole derivatives, highlighting the utility of these compounds in understanding chemical reaction mechanisms and pathways (Ledenyova et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Hu et al. (2016) synthesized benzothiazole derivatives and evaluated their effectiveness as corrosion inhibitors for steel, demonstrating their potential application in protecting industrial materials (Hu et al., 2016).

Anti-inflammatory and Anticancer Activity

Thiazole and benzamide compounds have been explored for their biological activities. Lynch et al. (2006) synthesized thiazole and thiazoline derivatives coupled with benzamide and evaluated their anti-inflammatory activities, providing insights into their potential therapeutic applications (Lynch et al., 2006).

Photophysical Properties

Compounds containing triazole and related heterocycles have been investigated for their photophysical properties. Padalkar et al. (2015) studied the fluorescence characteristics of triazole derivatives, which could be relevant for developing fluorescent probes and materials (Padalkar et al., 2015).

Zukünftige Richtungen

The future research directions could involve exploring new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates . Additionally, further studies could be conducted to explore the biological activities of this compound and its potential applications in pharmaceutical chemistry.

Wirkmechanismus

Target of Action

The primary target of this compound is Lm-PTR1 , a protein involved in the life cycle of the parasite Leishmania major . This protein is a key target for antileishmanial activity .

Mode of Action

The compound interacts with its target through a process known as molecular docking . This involves the compound binding to the active site of the target protein, thereby inhibiting its function . The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The inhibition of Lm-PTR1 disrupts the life cycle of the Leishmania major parasite, leading to its death . This results in the compound’s antileishmanial activity . Furthermore, the compound also shows antimalarial activity, possibly through similar biochemical pathways .

Result of Action

The compound’s action results in the death of the Leishmania major parasite, thereby exhibiting its antileishmanial activity . Additionally, it has been shown to have antimalarial activity, with significant suppression effects against Plasmodium berghei .

Eigenschaften

IUPAC Name |

3,4-dimethyl-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4OS/c1-14-5-4-6-17(11-14)20-24-22-26(25-20)19(13-28-22)9-10-23-21(27)18-8-7-15(2)16(3)12-18/h4-8,11-13H,9-10H2,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTLKTSKAGFPAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(methylcarbamoyl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2884713.png)

![N-(4-Tert-butylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2884716.png)

![N-[(4-bromophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2884717.png)

![1-(2-fluorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2884720.png)

![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-isopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2884722.png)

![N-[3-(N',N'-dimethylhydrazinecarbonyl)thiophen-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2884724.png)

![2-Chloro-N-[cyclopropyl(methyl)sulfamoyl]-5-methylpyridine-4-carboxamide](/img/structure/B2884729.png)

methanone](/img/structure/B2884731.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzoxazole](/img/structure/B2884735.png)